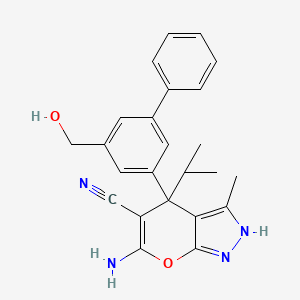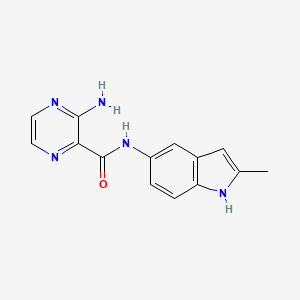
3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMDC818909 is a potent and selective p97 inhibitor. The IC50 value of SMDC818909 decreased with increasing ATP concentration (26.0 ± 0.9, 11.5 ± 0.9, and 4.9 ± 0.9 μM at 5, 20, and 100 μM ATP, respectively), indicating that it behaved primarily uncompetitively with the ATP substrate. SMDC818909 represents a novel uncompetitive inhibitor with excellent physical and pharmaceutical properties that can be used as a starting point for drug discovery efforts.
Scientific Research Applications
Antimicrobial Activities
- Indole Derivatives Synthesis : Novel indole derivatives, including compounds similar to 3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide, have been synthesized and shown significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).
- Antimicrobial and Leuconostoc Growth Inhibition : Compounds structurally related to 3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide displayed pronounced antimicrobial activities and inhibited the growth of Leuconostoc mesenteroides, a significant bacterium in food fermentation (El-Wahab et al., 2006).
Anticancer Properties
- Cytotoxicity Against Cancer Cells : Some pyrazole derivatives, which share structural similarities with 3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
- Microwave-Assisted Synthesis : Microwave irradiation method has been used for the synthesis of indole derivatives, demonstrating advantages like reduced reaction times and improved yields over conventional methods (Anekal & Biradar, 2012).
- Structural Analysis Through Spectroscopy : The structural characterization of similar pyrazine derivatives has been confirmed through analytical and spectroscopic analysis, including NMR and mass spectrometry (Gulraiz Ahmad et al., 2021).
properties
CAS RN |
1147823-21-9 |
|---|---|
Product Name |
3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide |
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.292 |
IUPAC Name |
3-amino-N-(2-methyl-1H-indol-5-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c1-8-6-9-7-10(2-3-11(9)18-8)19-14(20)12-13(15)17-5-4-16-12/h2-7,18H,1H3,(H2,15,17)(H,19,20) |
InChI Key |
PJTNJJWGQNSQDQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CN=C1N)NC2=CC3=C(NC(C)=C3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SMDC818909; SMDC 818909; SMDC-818909. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



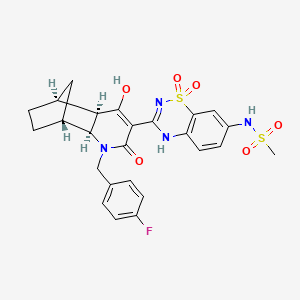

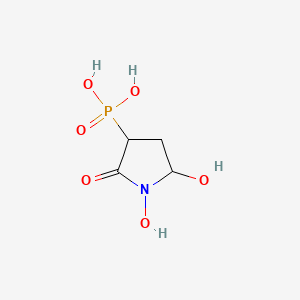
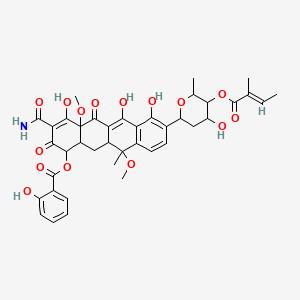
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
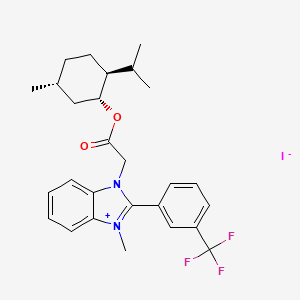
![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)
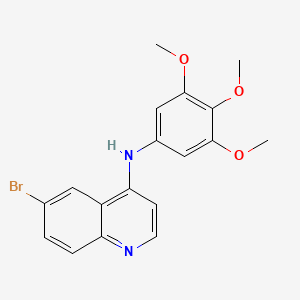
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
![2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile](/img/structure/B610817.png)
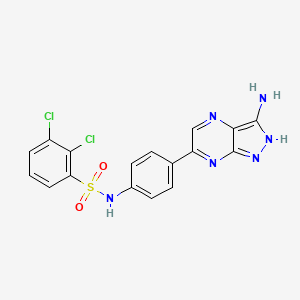
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)
